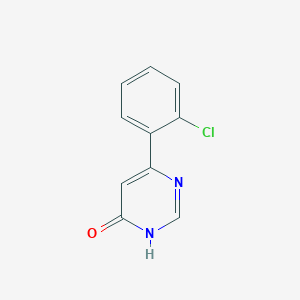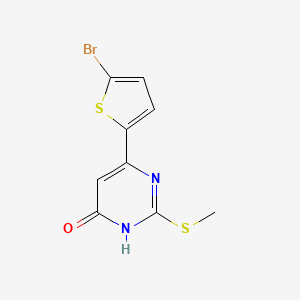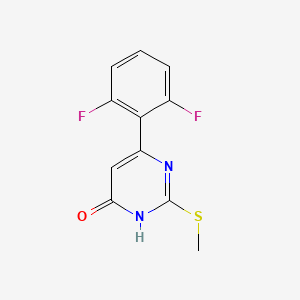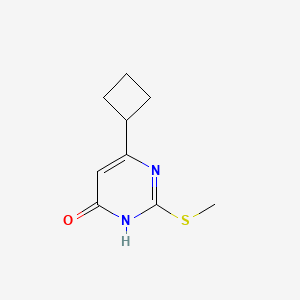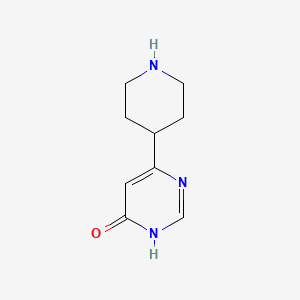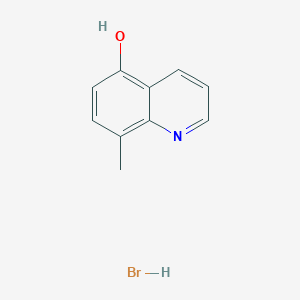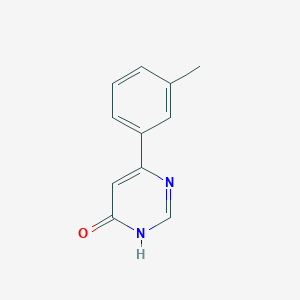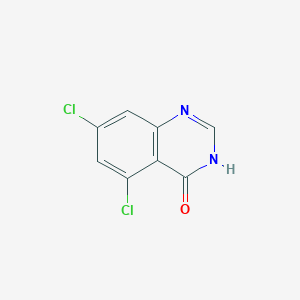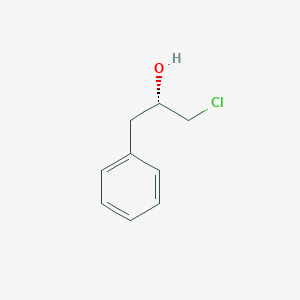
(S)-1-Chloro-3-phenylpropan-2-ol
Descripción general
Descripción
(S)-1-Chloro-3-phenylpropan-2-ol, commonly referred to as S-1-CPP, is an organic compound with a wide range of applications in the fields of chemistry, medicine, and biotechnology. It is a chiral compound, meaning it has two forms that are mirror images of each other, known as enantiomers, and is used as a building block for complex molecules. S-1-CPP is also known for its ability to act as a catalyst for chemical reactions, making it a useful tool for synthetic chemists. It has been studied for its potential use in medicinal and biotechnological applications, including as a potential drug delivery system. In
Aplicaciones Científicas De Investigación
Chemoenzymatic Synthesis in Drug Development
(S)-1-Chloro-3-phenylpropan-2-ol has been utilized in the chemoenzymatic synthesis of antidepressant drugs such as Fluoxetine, Tomoxetine, and Nisoxetine. The compound is kinetically resolved using lipase B from Candida antarctica to yield chiral building blocks. These blocks are subsequently converted into the enantiomers of the mentioned antidepressants (Liu, Hoff, & Anthonsen, 2000).
Biotransformation in Yeast Cultures
Biotransformation studies of 3-chloro-1-phenylpropan-1-one in yeast strains have revealed interesting insights. In cultures of certain yeast strains, (S)-3-Chloro-1-phenylpropan-1-ol was observed in significant amounts. These findings suggest potential applications in enantiospecific reductions and biological transformations (Janeczko & Kostrzewa-Susłow, 2014).
Alkylations in Organic Synthesis
(S)-1-Chloro-3-phenylpropan-2-ol is involved in alkylations with benzene in the presence of Lewis acid, leading to products with retained or inverted configurations. These reactions are significant for understanding stereochemistry in organic synthesis (Masuda, Nakajima, & Suga, 1983).
Inhibitory Action Against Bacteria
This compound has demonstrated inhibitory action against Pseudomonas aeruginosa. It is suggested to be a suitable preservative for oral suspensions and mixtures due to its bactericidal properties (Richards & McBride, 1973).
Catalysis and Chemical Transformations
It plays a role in various catalytic and chemical transformations. For instance, it's involved in the dehydrogenation, hydrogenolysis, isomerization, and hydrogenation of related organic compounds, indicating its utility in diverse chemical processes (Chin, Shin, & Kim, 1988).
Propiedades
IUPAC Name |
(2S)-1-chloro-3-phenylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZRCYGKCAOPJW-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-Chloro-3-phenylpropan-2-ol | |
CAS RN |
406945-51-5 | |
| Record name | (2S)-1-chloro-3-phenylpropan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



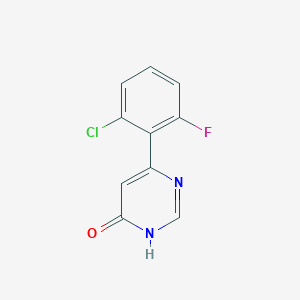
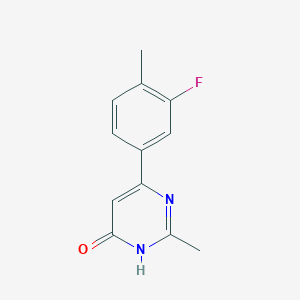
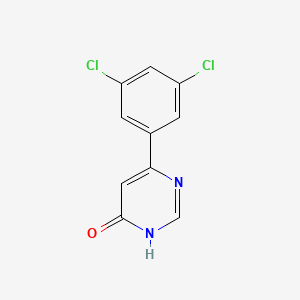
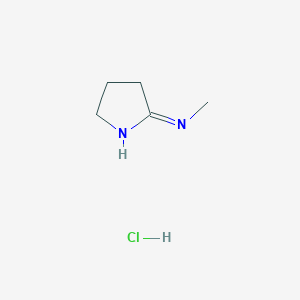
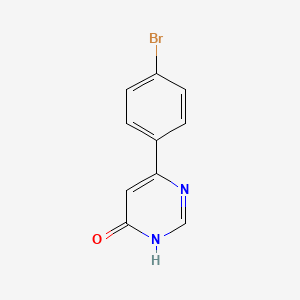
![2-phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine hydrochloride](/img/structure/B1486816.png)
